molecular formula C10H11N3O2 B12627038 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-

Cat. No.: B12627038
M. Wt: 205.21 g/mol
InChI Key: CKBGJURGGKJTHU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate can yield the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-amino-2,3-dimethyl-6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H11N3O2/c1-4-5(2)12-9-7(4)8(11)6(3-14)10(15)13-9/h3H,1-2H3,(H4,11,12,13,15)

InChI Key

CKBGJURGGKJTHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=C(C(=O)N2)C=O)N)C

Origin of Product

United States

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